オメプラゾール酸二ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

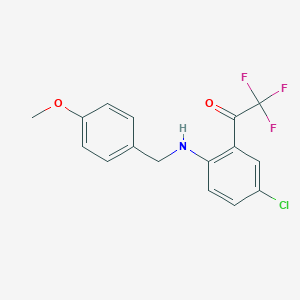

Omeprazole Acid Disodium Salt is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is specifically formulated to enhance the stability and solubility of omeprazole, making it suitable for various pharmaceutical applications .

科学的研究の応用

Omeprazole Acid Disodium Salt has a wide range of scientific research applications:

作用機序

Target of Action

Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .

Biochemical Pathways

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .

Result of Action

The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .

生化学分析

Biochemical Properties

Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Omeprazole Acid Disodium Salt blocks acid secretion in response to all stimuli .

Cellular Effects

Omeprazole Acid Disodium Salt has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Molecular Mechanism

Omeprazole Acid Disodium Salt exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of Omeprazole Acid Disodium Salt .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of Omeprazole Acid Disodium Salt produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .

Dosage Effects in Animal Models

In animal models, the standard dose of Omeprazole Acid Disodium Salt is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of Omeprazole Acid Disodium Salt inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .

Metabolic Pathways

Omeprazole Acid Disodium Salt is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .

Subcellular Localization

Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Disodium Salt involves several steps, starting with the preparation of omeprazole. The key steps include:

Formation of the benzimidazole ring: This involves the reaction of 2-mercapto-5-methoxybenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions.

Oxidation: The resulting compound is then oxidized to form the sulfoxide derivative.

Salt Formation: The final step involves the reaction of the sulfoxide derivative with disodium carbonate to form Omeprazole Acid Disodium Salt

Industrial Production Methods

Industrial production of Omeprazole Acid Disodium Salt typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and stability of the final product .

化学反応の分析

Types of Reactions

Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfoxide.

Reduction: Reduction of the sulfoxide group back to the thioether.

Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Omeprazole sulfone.

Reduction: Omeprazole thioether.

Substitution: Various substituted derivatives of omeprazole.

類似化合物との比較

Similar Compounds

- Lansoprazole

- Esomeprazole

- Pantoprazole

- Rabeprazole

Uniqueness

Omeprazole Acid Disodium Salt is unique due to its enhanced stability and solubility compared to other proton pump inhibitors. This makes it particularly suitable for use in pharmaceutical formulations where stability and solubility are critical .

特性

CAS番号 |

120003-84-1 |

|---|---|

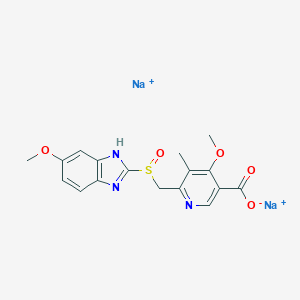

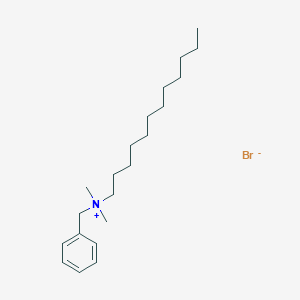

分子式 |

C17H15N3Na2O5S |

分子量 |

419.4 g/mol |

IUPAC名 |

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |

InChIキー |

MPYYXGKWXYQANB-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

正規SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

ピクトグラム |

Irritant |

同義語 |

5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)